PGF2alpha-1,9-lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMOTMHZYWJPF-WTKFZEAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025562 | |
| Record name | Prostaglandin F2alpha 1,9-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-48-2 | |
| Record name | Prostaglandin F2alpha 1,9-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Attributes and Structural Modifications of Pgf2alpha 1,9 Lactone
Defining the Macrocyclic Lactone Structure and its Cyclopentane (B165970) Core
PGF2alpha-1,9-lactone is characterized by a macrocyclic lactone structure, which is a large ring composed of a cyclic ester. researchgate.net This structure arises from an intramolecular esterification, where the carboxylic acid at the C-1 position of the alpha chain of PGF2α forms a bond with the hydroxyl group at the C-9 position on the cyclopentane ring. diva-portal.org This cyclization results in a large lactone ring fused to the central five-membered cyclopentane core.
Stereochemical Isomerism and Chiral Purity Considerations
The biological activity of prostaglandins (B1171923) is highly dependent on their specific three-dimensional arrangement, a property known as stereochemistry. PGF2α itself is a complex molecule with multiple chiral centers, which are carbon atoms bonded to four different groups, leading to the possibility of numerous stereoisomers. nih.gov Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.
Ensuring the correct stereochemistry, or chiral purity, is a critical challenge in the synthesis of PGF2α and its derivatives like the 1,9-lactone. mdpi.com The synthesis of the enantiomerically pure form is essential, as different stereoisomers can have vastly different or even opposing biological effects. mdpi.com Synthetic strategies often employ chiral starting materials or asymmetric reactions to control the stereochemistry at each chiral center. researchgate.net
A common approach to ensure chiral purity involves the use of chiral high-performance liquid chromatography (HPLC) to separate enantiomers, which are non-superimposable mirror images of each other. mdpi.com Another strategy is the crystallization of intermediates, such as the 1,9-lactones of prostaglandin (B15479496) analogs like travoprost (B1681362) and latanoprost (B1674536), which allows for the isolation of the desired stereoisomer with high purity. diva-portal.orgnih.gov The crystalline nature of these lactones facilitates the removal of unwanted isomers, ensuring that the final product has the correct stereochemical configuration. diva-portal.org
Influence of Lactone Ring Size on Conformation and Reactivity
The size of the macrocyclic lactone ring has a profound impact on the molecule's conformation (three-dimensional shape) and chemical reactivity. While this article focuses on the 1,9-lactone, it's important to note that other lactones, such as 1,11- and 1,15-lactones, have also been synthesized and studied. diva-portal.org The ring size is determined by which hydroxyl group on the prostaglandin core the C-1 carboxylic acid esterifies with.
The formation of the lactone ring restricts the conformational flexibility of the molecule compared to the open-chain PGF2α. libretexts.org This rigidity can influence how the molecule interacts with its biological targets, such as receptors. The specific conformation adopted by the lactone can either enhance or diminish its binding affinity and subsequent biological response.
The reactivity of the lactone is also influenced by its ring size. The stability of the lactone ring to hydrolysis, the process of breaking the ester bond, can vary. For instance, this compound is noted to be resistant to hydrolysis by human plasma esterases. caymanchem.com The ring strain associated with different lactone sizes can also affect their chemical reactivity in synthetic transformations.
Design Rationale for Structural Analogs and Derivatives
The development of structural analogs and derivatives of this compound is driven by the desire to optimize its properties for various applications. medicinal chemists synthesize analogs to explore the structure-activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity. nih.gov By systematically modifying the structure, researchers can identify which parts of the molecule are essential for its activity and which can be altered to improve its characteristics.
A key motivation for creating analogs is to enhance metabolic stability. For example, methylation at the C-15 position in a PGF2α analog prevents metabolic deactivation at that site. Another common modification is the formation of the lactone itself, which can protect the carboxylic acid group from rapid metabolism and alter the compound's solubility. caymanchem.combiomol.com
Furthermore, the synthesis of analogs allows for the fine-tuning of receptor selectivity. PGF2α can interact with multiple prostaglandin receptors. By modifying the structure, it is possible to create analogs that bind more selectively to a specific receptor subtype, potentially reducing off-target effects. researchgate.net For instance, the synthesis of this compound analogs has been explored to create compounds with specific biological profiles. nih.gov
The table below summarizes some key structural modifications of PGF2α and the rationale behind them.
| Modification | Rationale | Example Compound(s) |
| Lactonization (1,9-lactone formation) | Increased lipid solubility, resistance to hydrolysis, facilitates purification through crystallization. caymanchem.comdiva-portal.orgnih.gov | This compound, Travoprost-1,9-lactone diva-portal.orgnih.gov |
| Methylation at C-15 | Prevents metabolic deactivation. | (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone |
| Phenyl group substitution | Can enhance receptor binding and potency. | Latanoprost |
| Halogenation | Can alter electronic properties and metabolic stability. | Travoprost, Tafluprost |
Advanced Synthetic Methodologies for Prostaglandin F2alpha 1,9 Lactone and Analogs
Classical Total Synthesis Approaches
The foundational routes to prostaglandins (B1171923) established the viability of their total synthesis and introduced key strategic bond disconnections and intermediates that remain influential.
Corey-Nicolaou Lactonization Procedures
The formation of the large lactone ring in PGF2alpha-1,9-lactone is a critical macrolactonization step. The method developed by E.J. Corey and K.C. Nicolaou in 1974 is a cornerstone of this transformation. diva-portal.orgnih.govwikipedia.org This procedure provides a mild and efficient means of forming macrocyclic lactones from the corresponding open-chain hydroxy acids. wikipedia.org
The reaction typically involves the "double activation" of the hydroxy acid. diva-portal.org The carboxylic acid is activated by conversion to a 2-pyridinethiol ester, while the hydroxyl group is simultaneously primed for nucleophilic attack. wikipedia.org This is achieved using a combination of triphenylphosphine (B44618) (Ph3P) and 2,2'-dipyridyl disulfide. nih.govwikipedia.org The resulting thioester is highly reactive towards the intramolecular alkoxide, facilitating cyclization under neutral, aprotic conditions at room temperature.
For the specific synthesis of this compound, selective protection of the C-11 and C-15 hydroxyl groups is necessary to ensure that lactonization occurs exclusively at the C-9 hydroxyl. diva-portal.orgnih.gov Tetrahydropyranyl (THP) ethers are commonly used for this purpose. diva-portal.orgnih.gov Following the successful macrolactonization, the protecting groups are removed to yield the final this compound. diva-portal.org The Corey-Nicolaou method has been broadly applied to the synthesis of various prostaglandin (B15479496) lactones and other complex macrolides. nih.gov
| Lactonization Method | Reagent System | Key Features | Ref |
| Corey-Nicolaou | Triphenylphosphine / 2,2'-Dipyridyl disulfide | Mild, neutral conditions; "double activation" principle. | diva-portal.orgnih.govwikipedia.org |
| Other Reagents | 2-chloro-6-methyl-l,3-diphenylpyridinium tetrafluoroborate | A stable pyridinium (B92312) salt used for lactonization, yielding PGF2α-9,11-bis-THP-1,15-lactone in 91% yield. | diva-portal.orgmdpi.com |
Application of Key Intermediates (e.g., Corey Lactone)
The landmark synthesis of prostaglandins by E.J. Corey introduced several key intermediates, the most famous of which is the "Corey Lactone" (a bicyclic δ-lactone). mdpi.comoup.comcaltech.edu This versatile building block contains the correctly configured stereocenters of the prostaglandin cyclopentane (B165970) core and serves as a common precursor for a wide array of prostaglandins, including PGF2α. oup.comresearchgate.netresearchgate.net
The classical synthetic sequence starting from the Corey Lactone involves several key transformations:
Reduction to Lactol: The lactone functional group is reduced to a cyclic hemiacetal, often referred to as a lactol. google.com Diisobutylaluminium hydride (DIBAL-H) is the standard reagent for this transformation, performed at low temperatures to prevent over-reduction. google.com
Omega (ω) Side Chain Installation: The lower side chain is typically installed first. This is accomplished via a Horner-Wadsworth-Emmons reaction using a suitable phosphonate (B1237965) reagent, which reacts with the aldehyde tautomer of the lactol. caltech.edu
Alpha (α) Side Chain Installation: After functional group manipulation of the core, the upper side chain is installed using a Wittig reaction with an appropriate phosphorus ylide. caltech.edu
To produce this compound from this route, the final PGF2α free acid would be subjected to a selective macrolactonization procedure as described in the section above. The Corey Lactone approach established a robust and adaptable framework for prostaglandin synthesis that has been refined over many years. caltech.edu
Asymmetric Synthesis and Stereocontrol Strategies
Modern synthetic efforts have focused on improving efficiency and stereochemical control, moving beyond classical resolutions to catalytic asymmetric methods.
Organocatalytic Methods for Enantioselective Lactone Formation
Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in prostaglandin synthesis. A highly efficient route to PGF2α utilizes the amino acid (S)-proline as a catalyst. nih.govthieme-connect.com
The key step is an asymmetric aldol (B89426) cascade reaction of succinaldehyde. nih.govthieme-connect.com Proline catalyzes the reaction to form a key bicyclic enal intermediate in a single step with exceptional enantioselectivity (typically 98-99% enantiomeric excess). nih.govthieme-connect.com This intermediate contains the core cyclopentane ring, fully functionalized for the subsequent elaboration of the side chains. This approach significantly shortens the synthetic sequence compared to the original Corey synthesis. nih.govwikipedia.org Other organocatalytic methods, such as asymmetric [3+2] cycloaddition reactions mediated by diphenylprolinol silyl (B83357) ether catalysts, have also been developed to construct the chiral cyclopentane framework with high stereoselectivity. oup.comresearchgate.net
| Organocatalytic Reaction | Catalyst | Substrate | Key Intermediate | Enantiomeric Excess (ee) | Ref |
| Aldol Cascade | (S)-Proline | Succinaldehyde | Bicyclic Enal | 98-99% | nih.govthieme-connect.com |
| [3+2] Cycloaddition | Diphenylprolinol silyl ether | α,β-Unsaturated aldehyde and ketone | Substituted Cyclopentanone | >99% | researchgate.net |
Diastereoselective Control in Side Chain Elaboration
Achieving the correct relative stereochemistry of the two side chains and the hydroxyl groups on the cyclopentane ring is paramount. Diastereoselective control during the attachment of the α and ω chains is crucial.
The Horner-Wadsworth-Emmons (HWE) and Wittig reactions remain the workhorses for forming the carbon-carbon double bonds in the side chains. The geometry of the resulting alkene (E or Z) can be controlled by the choice of reagents and reaction conditions. For instance, the HWE reaction typically yields the trans (E) double bond required in the ω-chain, while the Z-selective Wittig reaction is used for the cis-double bond in the α-chain. caltech.edu
Furthermore, stereocontrol can be exerted through strategic reductions and inversions. For example, the reduction of a ketone at C-9 to the desired α-hydroxyl group can be achieved with high diastereoselectivity using bulky reducing agents. In some cases where the wrong epimer is formed, a Mitsunobu reaction can be employed to invert the stereochemistry of the hydroxyl group, providing another layer of diastereoselective control. researchgate.net
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis combines the power of chemical transformations with the high selectivity of biological catalysts like enzymes. This approach offers mild reaction conditions and exceptional regio- and stereoselectivity, making it highly attractive for complex molecules like prostaglandins.
Lipases are among the most common enzymes used in prostaglandin synthesis. They can be used for:
Kinetic Resolution: Resolving racemic intermediates by selectively acylating one enantiomer, leaving the other unreacted. taltech.ee For instance, lipase-catalyzed acylation can differentiate between enantiomeric alcohols or prostaglandins themselves. nih.gov
Desymmetrization: Transforming a prochiral or meso compound into a chiral product. A lipase-mediated desymmetrization of a diol intermediate has been used to generate a chiral monoacetate with high enantiomeric excess (95% ee), which serves as a key building block for the prostaglandin core. nih.gov
Regioselective Protection/Deprotection: Differentiating between multiple similar functional groups. For example, Novozym 435, a common lipase (B570770) preparation, can regioselectively acylate the C-11 hydroxyl group of PGF2α in the presence of the C-9 and C-15 hydroxyls. nih.gov
Other enzymatic strategies include Baeyer-Villiger oxidations catalyzed by engineered monooxygenases to form chiral lactones from prochiral ketones. nih.govresearchgate.net These chemoenzymatic steps can be integrated into a synthetic sequence to produce key chiral intermediates on a large scale, leading to highly efficient and scalable total syntheses of prostaglandins and their lactone derivatives. nih.govresearchgate.netbohrium.com
| Enzymatic Reaction | Enzyme/System | Substrate Type | Transformation | Key Advantage | Ref |
| Desymmetrization | Lipase | Prochiral Diol | Mono-acetylation | High enantioselectivity (95% ee) | nih.gov |
| Regioselective Acylation | Novozym 435 (Lipase) | Prostaglandin F2α | 11-O-Acylation | High regioselectivity | nih.gov |
| Baeyer-Villiger Oxidation | CHMOrhodo1 (Monooxygenase) | Prochiral Ketone | Enantioselective Lactonization | Scalable, enzymatic access to chiral lactones | researchgate.net |
Enzymatic Baeyer-Villiger Oxidation in Prostanoid Synthesis
The Baeyer-Villiger oxidation is a powerful reaction for converting ketones into esters or lactones. rsc.org In organic synthesis, this transformation has been pivotal, and its biocatalytic counterpart offers unparalleled chemo-, regio-, and stereoselectivity under mild conditions. rsc.orgnih.gov Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom next to a carbonyl group, a key step in the synthesis of complex molecules like prostaglandins. nih.govjmb.or.kr
The synthesis of prostaglandin lactone intermediates can be achieved using BVMOs. For example, cyclohexanone (B45756) monooxygenase (CHMO), a well-studied BVMO, can convert cyclic ketones into lactones, a transformation analogous to what is required to form the lactone ring in prostanoid structures. researchgate.netharvard.edu In the context of this compound synthesis, a precursor molecule containing a ketone at the C-9 position can be envisioned as a substrate for a BVMO. The enzyme would facilitate a nucleophilic attack by a hydroperoxyflavin intermediate on the ketone, leading to a rearrangement that inserts an oxygen atom to form the desired δ-lactone ring structure. harvard.edu
An unprecedented stereoselective oxidation of a dichloro-containing bicyclic ketone (a prostaglandin precursor) was achieved using a BVMO, yielding a key lactone intermediate with 99% enantiomeric excess (ee). rsc.orgnih.gov This highlights the potential of enzymatic Baeyer-Villiger oxidation to establish critical stereocenters early in the synthetic route to prostaglandin analogs. researchgate.net The use of whole-cell biocatalysts or isolated enzymes provides a greener and more efficient alternative to traditional chemical oxidants, which often require harsh conditions and can lead to side reactions. jmb.or.krnih.gov
Biocatalytic Retrosynthesis in Prostaglandin Analog Production
Biocatalytic retrosynthesis is a strategic approach in which enzymatic transformations are incorporated as key bond-forming or modifying steps in the reverse-synthesis (retrosynthetic) analysis of a target molecule. rsc.orgresearchgate.net This methodology has proven to be highly effective in the streamlined synthesis of complex natural products and pharmaceuticals, including prostaglandins. rsc.orgrsc.org By leveraging the high selectivity of enzymes, chemists can design more efficient and convergent synthetic routes. rsc.orgnih.gov
A unified chemoenzymatic synthesis of several prostaglandins, including PGF2α, was developed guided by biocatalytic retrosynthesis. rsc.orgnih.gov This strategy employed two key enzymatic steps: a BVMO-catalyzed oxidation to create a chiral lactone intermediate and a ketoreductase (KRED)-catalyzed reduction to set another stereocenter. rsc.orgnih.gov
The retrosynthetic plan for this compound could thus involve:
Target : this compound.
Disconnect : The lactone ester bond, leading back to the parent hydroxy acid (PGF2α).
Alternative Disconnect : A retro-Baeyer-Villiger reaction on a protected PGF2α precursor, leading to a C-9 ketone. This ketone can be derived from a simpler bicyclic intermediate.
Key Enzymatic Step : The forward synthesis would then employ a BVMO to perform the crucial Baeyer-Villiger oxidation on the bicyclic ketone, establishing the lactone with high stereocontrol. rsc.orgnih.gov
This approach not only simplifies the synthesis but also makes it more scalable and cost-effective, potentially making prostaglandin-related drugs more accessible. nih.govresearchgate.net The strategy of using an enzymatic oxidative resolution allows for the preparation of key chiral intermediates in a single step, which would otherwise require multiple chemical transformations. nih.gov
Ring-Closing Metathesis (RCM) in Lactone Analog Formation
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic compounds, particularly medium to large rings. nih.govmpg.de This reaction, often catalyzed by transition metal complexes such as those containing ruthenium (Grubbs' catalysts) or molybdenum, has been successfully applied to the synthesis of macrolactones, including analogs of this compound. nih.govmpg.deacs.org
The RCM approach involves constructing a diene precursor containing both the carboxylic acid (or its ester equivalent) and the C-9 hydroxyl group of PGF2α. nih.gov Esterification of the C-9 hydroxyl with a long-chain unsaturated acid creates the acyclic diene substrate necessary for the RCM reaction. The subsequent intramolecular metathesis reaction closes the ring to form the desired lactone. nih.govgoogle.com
The table below summarizes findings from RCM-based syntheses of this compound analogs.
| Precursor Type | Catalyst | Product | Yield (%) | Reference |
| Diene Ester | Grubbs' Catalyst | Travoprost-1,9-lactone | 16 | nih.govdiva-portal.org |
| Diene Ester | Grubbs' Catalyst | PGF2α-1,9-lactone analog | 75 | nih.gov |
| Diene Ester | Not Specified | PGF2α-1,9-lactone analog | 93.3 (reduction step) | nih.gov |
Ring-closing alkyne metathesis (RCAM) followed by partial reduction has also been presented as a flexible strategy for accessing prostaglandin lactones, demonstrating the broad applicability of metathesis in this field. mpg.deacs.orgnih.gov
Protecting Group Chemistry and Selective Functionalization
The chemical structure of PGF2α contains three hydroxyl groups at positions C-9, C-11, and C-15. The synthesis of this compound, which requires the specific formation of an ester linkage between the C-1 carboxyl and the C-9 hydroxyl, necessitates a sophisticated protecting group strategy to differentiate between the various hydroxyl groups. lew.rolibretexts.org
Selective protection is crucial to ensure that only the C-9 hydroxyl group participates in the lactonization reaction, while the C-11 and C-15 hydroxyls are masked. lew.ro Common protecting groups used in prostaglandin synthesis include:
Tetrahydropyranyl (THP) ethers : Used to protect hydroxyls at C-11 and C-15. libretexts.orglew.ro These are stable to many reaction conditions but can be removed under mildly acidic conditions. libretexts.org
Silyl ethers : Such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which offer a range of stabilities and can be selectively removed.
Ester groups : Pivaloate or benzoate (B1203000) esters can be used for selective protection, for example, at the C-11 position. lew.ro
A typical strategy might involve the selective protection of the C-11 and C-15 hydroxyls, leaving the C-9 hydroxyl free for the lactonization step. nih.gov In one reported synthesis of PGD2-1,15-lactone, a related compound, a complex sequence of protection and deprotection steps was required, including the use of a butylboronate to temporarily shield the C-9 and C-11 diol, followed by selective silylation and THP protection. nih.gov This illustrates the intricate planning required. The choice of protecting groups is critical, as their introduction and removal must be high-yielding and compatible with other functionalities in the molecule, such as double bonds. google.com
Derivatization Strategies for Probe and Analog Generation
The this compound scaffold serves as a valuable template for the generation of novel analogs and chemical probes. Derivatization allows for the exploration of structure-activity relationships and the development of tools to investigate the biological pathways involving prostaglandins. acs.orgplos.org
Strategies for derivatization include:
Side-Chain Modification : The α- and ω-side chains can be altered to enhance metabolic stability or receptor selectivity. researchgate.net For example, aromatic rings have been incorporated into the ω-chain to create potent analogs like latanoprost (B1674536) and travoprost (B1681362). researchgate.net
Introduction of Fluorine : The selective incorporation of fluorine atoms can modulate the compound's electronic properties and metabolic stability. The synthesis of fluprostenol (B1673476) is an example of a fluorinated prostaglandin analog. medkoo.com
Attachment of Reporter Groups : Fluorescent probes can be created by attaching fluorophores, such as fluorescein (B123965) isothiocyanate (FITC), to the prostaglandin structure. nih.gov These fluorescently-labeled analogs are invaluable for imaging studies, allowing for the visualization of prostaglandin distribution and interaction with cellular components like receptors. For example, fluorescently tagged antibodies have been used to visualize integrin receptors in cells treated with prostaglandin analogs. arvojournals.org
The synthesis of these derivatives often leverages the same advanced methodologies described previously, including selective functionalization and cross-coupling reactions, to append the desired functionalities onto the core lactone structure. nih.gov Such probes are critical for understanding how prostaglandin analogs exert their effects, for example, by studying their influence on cerebrospinal fluid outflow or their interactions with trabecular meshwork cells in the eye. plos.orgarvojournals.org
Biosynthetic Pathways and Enzymatic Transformations in Biological Systems
Natural Occurrence and Isolation from Biological Sources (e.g., Marine Molluscs)
While prostaglandins (B1171923) are widespread in marine organisms, the natural occurrence of PGF2alpha-1,9-lactone is not documented. mdpi.com Research has identified various other prostaglandin (B15479496) lactones, particularly 1,15-lactones, in marine molluscs. For instance, the nudibranch mollusc Tethys fimbria has been found to contain a complex mixture of prostaglandin lactones, including those derived from PGE2, PGE3, PGF2α, and PGF3α. mdpi.comdiva-portal.orgnih.gov Specifically, PGE2-1,15-lactone, PGE3-1,15-lactone, PGF2α-1,15-lactone, and their derivatives have been isolated from the mantle and other body parts of this mollusc. mdpi.comnih.gov
However, reviews of prostaglandins in marine life explicitly note that while many 1,15-lactones have been discovered in these organisms, this compound and its 1,11-lactone counterpart have not been observed. mdpi.comdiva-portal.org The discovery of prostaglandin lactones in Tethys fimbria dates back several years after the first chemical synthesis of this compound and PGF2alpha-1,15-lactone, highlighting that these compounds were known synthetically before being found in nature. mdpi.comdiva-portal.orgresearchgate.net The primary role of these naturally occurring 1,15-lactones in molluscs is believed to be related to storage and release mechanisms for prostaglandins as needed for physiological functions. mdpi.com
Table 1: Prostaglandin Lactones Identified in the Marine Mollusc Tethys fimbria
| Compound Name | Type | Natural Source |
|---|---|---|
| PGE2-1,15-lactone | 1,15-Lactone | Tethys fimbria |
| PGE3-1,15-lactone | 1,15-Lactone | Tethys fimbria |
| PGF2α-1,15-lactone | 1,15-Lactone | Tethys fimbria |
| PGF3α-1,15-lactone | 1,15-Lactone | Tethys fimbria |
| PGA2-1,15-lactone | 1,15-Lactone | Tethys fimbria |
Data sourced from multiple reviews on prostaglandin lactones. mdpi.comdiva-portal.orgnih.gov
In Vivo Biotransformation of Prostaglandin F2alpha to Lactone Derivatives
Prostaglandin F2α (PGF2α) is synthesized in vivo from arachidonic acid through a well-established enzymatic cascade involving phospholipase A2 (PLA2) and cyclooxygenase (COX) enzymes. researchgate.netbinasss.sa.cr PGF2α is then typically metabolized rapidly in the body to inactive metabolites, such as 15-keto-dihydro-PGF2α, which are then excreted. researchgate.netresearchgate.net
The biotransformation of PGF2α into its 1,9-lactone derivative within biological systems is not a recognized metabolic pathway. This compound is primarily known as a synthetic, lipid-soluble internal ester of PGF2α. caymanchem.combiomol.comglpbio.com While studies have explored the in vivo effects and enzymatic hydrolysis of various synthetic PGF2α prodrugs, including ester derivatives at the 9-, 11-, and 15-hydroxyl positions, these are designed to convert to the active PGF2α, not the other way around. nih.gov For example, PGF2α 1-isopropyl ester is a prodrug that is hydrolyzed by ocular enzymes to release PGF2α. nih.gov The lactone itself is generally considered a product of chemical synthesis rather than a natural metabolite. diva-portal.orgnih.gov
Stability and Resistance to Enzymatic Hydrolysis by Plasma Esterases
A key characteristic of this compound is its significant stability and resistance to enzymatic breakdown. medchemexpress.commedchemexpress.com Specifically, it is highly resistant to hydrolysis by human plasma esterases. caymanchem.combiomol.commedchemexpress.com Studies have shown that the compound remains intact even after incubation in human plasma for 20 hours under physiological conditions. caymanchem.combiomol.com This resistance to esterase activity contrasts sharply with other prostaglandin esters, such as PGF2α 1-isopropyl ester, which are designed to be readily hydrolyzed by enzymes in target tissues. nih.govnih.gov
The stability of lactone prodrugs can be influenced by the structure; for instance, bulky pivaloyl groups on other PGF2α esters have been shown to slow the rate of enzymatic hydrolysis. nih.govnih.gov The inherent structural stability of the 1,9-lactone ring contributes to its persistence in a biological medium like plasma.
Table 2: Stability of this compound
| Test Condition | Enzyme Source | Duration | Result |
|---|---|---|---|
| Physiological Conditions | Human Plasma Esterases | 20 hours | Resistant to hydrolysis |
Data sourced from Cayman Chemical and MedChemExpress product descriptions. caymanchem.combiomol.commedchemexpress.com
Hypothetical Enzymatic Mechanisms of Lactone Formation
There are no well-defined or documented enzymatic mechanisms for the direct formation of this compound from PGF2α in vivo. The biosynthesis of prostaglandins begins with the release of arachidonic acid from phospholipids (B1166683) by phospholipase A2 (PLA2). binasss.sa.crd-nb.info Arachidonic acid is then converted by cyclooxygenase (COX) enzymes into the unstable intermediate PGH2. binasss.sa.crresearchgate.net Finally, PGH2 is converted to PGF2α by prostaglandin F synthase. researchgate.net
The subsequent step, an intramolecular esterification (lactonization) to form this compound, is not a known natural enzymatic process. This transformation is achieved through chemical synthesis. Methods for creating the lactone ring include procedures like the Corey-Nicolaou macrolactonization, which uses reagents such as 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to facilitate the cyclization of the parent hydroxy acid. diva-portal.orgnih.gov By this procedure, unprotected PGF2α can be selectively lactonized to yield this compound. nih.gov
More recent chemoenzymatic synthesis strategies utilize enzymes in a laboratory setting to create key chiral intermediates, like the Corey lactone, which are then used to build prostaglandins. nih.govresearchgate.netresearchgate.netnih.gov For example, Baeyer–Villiger monooxygenases (BVMOs) can be used to catalyze the oxidation of bicyclic ketones to form lactone intermediates with high enantioselectivity. nih.govrsc.org However, these are applications of enzymes as biocatalysts in a synthetic route, not a depiction of a natural biosynthetic pathway to this compound in an organism.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Prostaglandin F2alpha | PGF2α |
| This compound | - |
| PGF2alpha-1,11-lactone | - |
| PGF2alpha-1,15-lactone | - |
| Prostaglandin E2 | PGE2 |
| Prostaglandin E3 | PGE3 |
| Prostaglandin F3alpha | PGF3α |
| Prostaglandin A2 | PGA2 |
| PGE2-1,15-lactone | - |
| PGE3-1,15-lactone | - |
| PGF3α-1,15-lactone | - |
| PGA2-1,15-lactone | - |
| Arachidonic Acid | AA |
| Prostaglandin H2 | PGH2 |
| 15-keto-dihydro-PGF2alpha | - |
| PGF2alpha 1-isopropyl ester | - |
| Triphenylphosphine | Ph3P |
Receptor Pharmacology and Molecular Signaling Mechanisms
Interaction with Prostaglandin (B15479496) F (FP) Receptors
The biological effects of prostaglandins (B1171923) are mediated through their interaction with specific G-protein-coupled receptors (GPCRs). The primary receptor for PGF2α is the Prostaglandin F receptor (FP). nih.gov
Direct ligand binding studies and affinity assessments for PGF2alpha-1,9-lactone are not extensively detailed in the available literature, which itself suggests a low affinity for the FP receptor. Studies have indicated that the formation of the 1,9-lactone results in a compound with significantly diminished biological activity compared to the parent PGF2α. For instance, this compound exhibits little to no antifertility and vasoactivity. biomol.comcaymanchem.com Furthermore, in studies examining the luteolytic properties of various prostaglandin analogs in rhesus monkeys, this compound was found to be inactive in inhibiting corpus luteum function. nih.gov This lack of in vivo effect strongly implies a weak interaction with the FP receptor, translating to low binding affinity and/or efficacy.
In stark contrast, the endogenous ligand PGF2α binds to the FP receptor with high affinity, initiating a cascade of intracellular events. nih.gov Other synthetic analogs, such as fluprostenol (B1673476) and carboprost, are also potent FP receptor agonists. researchgate.net
The activation of the FP receptor by PGF2α involves specific structural interactions. Cryo-electron microscopy structures of the human FP receptor have revealed the molecular basis for ligand binding and selectivity. nih.govnih.gov The carboxyl group of PGF2α is a critical feature for receptor binding and activation.
The formation of the 1,9-lactone in this compound involves an intramolecular esterification between the C-1 carboxyl group and the C-9 hydroxyl group. researchgate.netresearchgate.net This structural modification fundamentally alters the ligand by neutralizing the negatively charged carboxylate, which is crucial for anchoring the ligand in the binding pocket of the FP receptor. This change is the likely reason for the compound's observed lack of biological activity, as it can no longer effectively bind to and activate the receptor in the same manner as PGF2α. While this lactone structure provides resistance to degradation, it simultaneously appears to abolish the key interactions required for agonism at the FP receptor. biomol.comnih.gov
Ligand Binding Studies and Affinity Assessment
G-Protein Coupled Receptor (GPCR) Signaling Transduction
Activation of the FP receptor by an agonist like PGF2α initiates signaling through multiple heterotrimeric G proteins. The FP receptor is known to couple promiscuously to Gαq/11 and Gα12/13, and also to Gαi. nih.govnih.govbinasss.sa.cr Given the inferred low affinity and lack of agonism of this compound, it is not expected to significantly trigger these downstream pathways.
The signaling cascades activated by the parent compound, PGF2α, are well-documented.
Gαq/11 Pathway : Canonical coupling of the FP receptor to Gαq activates Phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). nih.govresearchgate.net DAG, in turn, activates Protein Kinase C (PKC). nih.gov
Gα12/13 Pathway : The FP receptor can also signal through Gα12/13 to activate the small GTPase Rho, which is involved in smooth muscle contraction. binasss.sa.cr
Raf/MEK/MAPK Pathway : PGF2α treatment in luteal cells stimulates the Raf/MEK/ERK (MAPK) signaling cascade, an effect that is dependent on PKC activation. nih.govnih.gov Specifically, PGF2α activates Raf-1 and B-Raf, which then phosphorylate and activate MEK1, leading to the subsequent phosphorylation and activation of ERK1/2 (p44/42mapk). nih.gov This pathway transduces signals from the cell surface to the nucleus, potentially activating transcription factors. nih.govresearchgate.net
Due to its structural inability to effectively activate the FP receptor, this compound is not anticipated to be a significant activator of these PKC, Rho, or Raf/MEK/MAPK pathways.
A primary consequence of FP receptor activation via the Gαq pathway is the mobilization of intracellular calcium ([Ca2+]i). nih.gov PGF2α stimulation triggers a robust increase in [Ca2+]i through two mechanisms: release from intracellular stores mediated by InsP3, and influx of extracellular calcium. nih.govnih.gov This calcium response is a critical second messenger in many of PGF2α's physiological effects, including myometrial cell contraction and pro-inflammatory signaling. nih.gov
Consistent with its low biological activity, this compound is not expected to cause significant mobilization of intracellular calcium. Its failure to activate the FP receptor means the Gαq-PLC-InsP3 axis remains quiescent, and no substantial release of stored calcium would occur.
Activation of Downstream Intracellular Pathways (e.g., PKC, Rho, Raf/MEK/MAPK)
Comparative Pharmacological Profiles with Endogenous Prostaglandin F2alpha
The pharmacological profile of this compound is defined by its chemical stability and biological inactivity, which stands in sharp contrast to the potent and diverse effects of its parent compound, PGF2α.
Interactive Table: Comparative Profiles of PGF2α vs. PGF2α-1,9-Lactone
| Feature | Prostaglandin F2alpha (PGF2α) | This compound |
| Structure | Endogenous prostaglandin with a free C-1 carboxyl group. wikipedia.org | Internal ester (lactone) of PGF2α, linking C-1 carboxyl to C-9 hydroxyl. biomol.com |
| Stability | Rapidly metabolized in vivo. researchgate.net | Resistant to hydrolysis by plasma esterases. biomol.comcaymanchem.com |
| FP Receptor Binding | High-affinity agonist. nih.gov | Inferred to have very low affinity; considered inactive. nih.gov |
| GPCR Coupling | Couples to Gαq, Gαi, and Gα12/13. nih.govnih.gov | Not expected to cause significant G-protein coupling. |
| Intracellular Signaling | Potently activates PLC, PKC, and Raf/MEK/MAPK pathways. nih.govnih.gov | Not expected to activate these pathways. |
| Calcium Mobilization | Strong inducer of intracellular calcium release and influx. nih.govnih.gov | Not expected to modulate intracellular calcium. |
| Biological Activity | Potent effects including uterine contraction and luteolysis. wikipedia.org | Exhibits little to no antifertility or vasoactivity; inactive in luteolysis. biomol.comcaymanchem.comnih.gov |
Preclinical Investigations of Biological Activities Non Human Systems
In Vitro Studies on Cellular and Tissue Responses
In vitro research has been crucial in elucidating the direct effects of PGF2alpha-1,9-lactone on various cells and tissues, providing a foundational understanding of its biological activities.
Analysis of Smooth Muscle Contraction (e.g., Uterine)
Prostaglandin (B15479496) F2alpha (PGF2α) is well-documented for its potent contractile effects on smooth muscle, particularly in the uterus. chemicalbook.com Studies on isolated uterine tissue have demonstrated that PGF2α can induce strong contractions. researchgate.net This effect is a key component of its physiological role in reproductive processes. chemicalbook.com The contractile response is generally dose-dependent, with higher concentrations of PGF2α leading to more forceful and sustained contractions. researchgate.net For instance, in ovine myometrium, maximal contraction is achieved at a concentration of 125 nM of PGF2α. chemicalbook.com In contrast, myometrium from pregnant women has shown a weak contractile response to PGF2α in vitro. nih.gov
While direct studies on this compound's effect on uterine contraction are not extensively detailed in the provided results, its nature as a lactone derivative of PGF2α suggests it is a prodrug. Prodrugs are designed to be converted into the active parent drug within the body. nih.gov Therefore, the biological activity of this compound on uterine smooth muscle is expected to be mediated through its conversion to PGF2α.
Investigation of Luteal Cell Function Modulation
The corpus luteum (CL) is a transient endocrine structure essential for producing progesterone (B1679170), which is vital for maintaining pregnancy. mdpi.comfrontiersin.org The regression of the CL, or luteolysis, is a critical event in the estrous cycle of many species, and PGF2α is the primary physiological luteolysin. mdpi.combeefrepro.org
In vitro studies using cultured bovine luteal cells have shown that PGF2α can directly impact luteal cell function. For example, PGF2α treatment can inhibit progesterone production stimulated by both low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.gov Specifically, PGF2α was found to completely suppress LDL- and HDL-stimulated progesterone production in cultured bovine luteal cells. nih.gov Furthermore, PGF2α has been shown to upregulate the expression of genes associated with luteolysis, such as tumor necrosis factor-alpha (TNFα) and inducible nitric oxide synthase (iNOS), in bovine CL explants. mdpi.com this compound, as a prostaglandin lactone, is noted for its resistance to hydrolysis by plasma esterases, which could influence its bioavailability and subsequent effects on luteal cells. medchemexpress.commedchemexpress.com
Table 1: In Vitro Effects of PGF2α on Bovine Luteal Cells
| Parameter | Treatment | Observation |
| Progesterone Production | PGF2α | Suppressed LDL and HDL-stimulated production nih.gov |
| Gene Expression | PGF2α | Upregulated TNFα and iNOS mRNA mdpi.com |
Effects on Vasoconstriction in Isolated Vessels
PGF2α is a known vasoconstrictor in various vascular beds. researchgate.net In vitro studies on isolated blood vessels have confirmed this effect. For instance, in isolated-perfused rat lungs, PGF2α caused a significant increase in pulmonary arterial pressure, indicating vasoconstriction. nih.govkjim.org This vasoconstrictive action was found to be mediated through thromboxane (B8750289) receptors. nih.gov Similarly, studies on canine coronary arteries have utilized PGF2α to pre-constrict the vessels before testing the effects of vasodilators. ahajournals.org In cerebral arteries of ovariectomized female animals, there is evidence of a COX-1-dependent vasoconstrictor prostanoid that acts on thromboxane A2/prostaglandin H2 receptors. physiology.org
As a derivative of PGF2α, this compound's influence on vascular tone would likely be realized following its conversion to the parent compound, thereby inducing vasoconstriction.
In Vivo Studies in Animal Models
Animal models have been instrumental in understanding the systemic effects of this compound and its parent compound, PGF2α, particularly in the reproductive and ocular systems.
Reproductive System Modulation (e.g., Luteolytic Effects, Antifertility Observations)
The luteolytic properties of PGF2α are well-established in various animal models. beefrepro.org Administration of PGF2α or its analogs can induce the regression of the corpus luteum, leading to a decline in progesterone levels and the initiation of a new estrous cycle. merck-animal-health-usa.com This effect is the basis for its use in estrous synchronization in livestock. beefrepro.org Studies in hamsters have shown that this compound possesses luteolytic activity, with one report suggesting it is five times more potent than PGF2α in this regard. medchemexpress.com
The induction of luteolysis by PGF2α analogs can lead to antifertility effects. By causing premature regression of the corpus luteum, these compounds can prevent the establishment or maintenance of pregnancy. researchgate.netfood.gov.uk Studies investigating the antifertility potential of various substances often use the disruption of the estrous cycle and prevention of implantation as key endpoints. researchgate.netresearchgate.net For instance, some plant extracts have demonstrated antifertility activity by extending the estrous cycle and reducing progesterone levels, leading to anti-implantation effects. researchgate.net While direct, extensive studies on the antifertility effects of this compound were not found, its potent luteolytic activity in hamsters suggests it would likely exhibit antifertility properties. medchemexpress.com
Table 2: Luteolytic Potency in Hamsters
| Compound | Relative Potency |
| This compound | 5x that of PGF2α medchemexpress.com |
| PGF2α | 1x |
Ocular Hypotensive Effects and Duration of Action in Animal Models
Prostaglandin analogs are a cornerstone in the management of glaucoma due to their ability to lower intraocular pressure (IOP). arvojournals.orgkau.edu.sa PGF2α and its derivatives, including latanoprost (B1674536), travoprost (B1681362), and bimatoprost, primarily reduce IOP by increasing the uveoscleral outflow of aqueous humor. arvojournals.orgkau.edu.saselcukmedj.org
This compound has been investigated as a potential ocular hypotensive agent. nih.gov It is considered a prodrug that is more resistant to hydrolysis by esterases found on the ocular surface compared to other PGF2α esters. nih.govnih.gov This metabolic stability is a desirable characteristic, as it can potentially lead to a longer duration of action. nih.govnih.gov Studies in animal models, including dogs and monkeys, have shown that this compound is a potent ocular hypotensive agent. nih.gov
In studies comparing various PGF2α prodrugs, the 1,11-lactone (a closely related compound) was found to be the most metabolically stable. nih.gov This stability contributed to a favorable separation index, meaning it provided significant IOP reduction with potentially fewer side effects like hyperemia. nih.gov Research on PGF2α-1,11-lactone demonstrated a marked increase in the duration of its IOP-lowering activity compared to PGF2α itself. diva-portal.org Given the structural similarities and shared prodrug nature, it is plausible that this compound also exhibits a prolonged duration of action in reducing IOP in animal models.
Comparative Biological Efficacy of this compound Analogs in Animal Models
The biological activities of this compound and its related analogs, primarily other lactone forms of prostaglandin F2alpha, have been evaluated in various non-human animal models. These studies aim to understand their therapeutic potential and compare their efficacy, particularly concerning intraocular pressure (IOP) reduction and luteolytic effects. The lactonization of the PGF2alpha molecule often results in compounds with altered physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation, which can influence their biological activity and duration of action.
Research has demonstrated that different lactone analogs of PGF2alpha exhibit varied potencies and effects. For instance, PGF2alpha-1,11-lactone has been shown to have a more prolonged and significant effect on reducing intraocular pressure compared to the parent compound, PGF2alpha. mdpi.com Similarly, PGF2alpha-1,15-lactone has demonstrated biological activity in primates, affecting menstrual cycle lengths and pregnancy. medchemexpress.eumedchemexpress.com Phenyl-substituted PGF2alpha analogs have also been developed and tested in animal models, showing promising results as potent and selective antiglaucoma agents with a higher therapeutic index compared to PGF2alpha and its isopropyl ester. nih.gov
The comparative studies often focus on smooth muscle activity, luteolytic effects, and ocular hypotensive effects. Several 13-dehydro analogs of PGF2alpha, including some with 16-fluoro substitutions, have been found to possess luteolytic activity equal to or greater than PGF2alpha itself in sheep and monkeys. nih.gov Notably, some of these analogs displayed significantly diminished smooth muscle activity, suggesting a separation of luteolytic and smooth muscle effects. nih.gov This highlights the potential for developing analogs with more targeted therapeutic actions.
The following tables summarize the comparative biological efficacy of various PGF2alpha lactone analogs in different animal models based on available preclinical research findings.
Table 1: Comparative Ocular Hypotensive Effects of PGF2alpha Lactone Analogs in Animal Models
| Analog | Animal Model | Key Findings | Reference(s) |
| PGF2alpha-1,11-lactone | Not specified | Showed a marked increase in duration of activity and an increased reduction of intraocular pressure compared to PGF2alpha. mdpi.comdiva-portal.org | mdpi.comdiva-portal.org |
| Phenyl-substituted PGF2alpha analogs | Cats, Rabbits, Macaca fascicularis | Exhibited good intraocular pressure reducing effect and were more selective with a much higher therapeutic index than PGF2alpha or its isopropyl ester. nih.gov | nih.gov |
| 15-keto-17-phenyl trinor PGF2alpha | Cynomolgus monkeys | Slightly reduced intraocular pressure. medchemexpress.com | medchemexpress.com |
| PGF2alpha-isopropyl ester | Not specified | Active in lowering intraocular pressure through increased uveoscleral outflow of aqueous humor. medchemexpress.eu | medchemexpress.eu |
Table 2: Comparative Luteolytic and Reproductive Effects of PGF2alpha Lactone Analogs in Animal Models
| Analog | Animal Model | Key Findings | Reference(s) |
| PGF2alpha-1,15-lactone | Rhesus monkeys | Decreased menstrual cycle lengths in non-pregnant animals and terminated early pregnancy. medchemexpress.eumedchemexpress.com | medchemexpress.eumedchemexpress.com |
| 13-dehydro PGF2alpha analogs (including 16-fluoro derivatives) | Sheep, Monkeys (Macaca fascicularis) | Showed luteolytic activity equal to or greater than PGF2alpha. Several analogs had markedly diminished smooth muscle activity. nih.gov | nih.gov |
Table 3: Other Reported Biological Activities of PGF2alpha Analogs in Animal Models
| Analog | Animal Model | Key Findings | Reference(s) |
| PGF2alpha | Bovine | Potent constrictor of cerebral arteries. ahajournals.org | ahajournals.org |
| PGF1β | Rabbits | Increased the respiratory rate. medchemexpress.eu | medchemexpress.eu |
| 15-keto-17-phenyl trinor PGF2alpha | Cats | Acted as a miotic agent, reducing pupil diameter. medchemexpress.com | medchemexpress.com |
| This compound | Not specified | Resistant to hydrolysis by plasma esterases. medchemexpress.eumedchemexpress.commedchemexpress.com | medchemexpress.eumedchemexpress.commedchemexpress.com |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Isolation and Purification
The isolation and purification of PGF2alpha-1,9-lactone and related prostaglandin (B15479496) analogs are critical steps in their synthesis and analysis. nih.govgoogle.com High-performance liquid chromatography (HPLC) and flash chromatography are principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone for the purification of prostaglandins (B1171923). google.comresearchgate.net Reversed-phase HPLC, often utilizing C18 columns, is a common approach. google.comresearchgate.net For instance, the separation of prostaglandin analogs can be achieved using an isocratic eluent system composed of water (with pH adjusted by an acid like trifluoroacetic acid), acetonitrile, tetrahydrofuran, and isopropanol. google.com The selection of the mobile phase composition and the type of stationary phase are crucial for achieving optimal separation of the target compound from isomers and impurities. researchgate.netnih.gov Normal-phase HPLC has also been evaluated for the separation of prostaglandin isomers. researchgate.net In some cases, derivatization to methyl esters can improve chromatographic characteristics, especially for analysis in biological matrices. researchgate.net
Flash Chromatography:
For larger scale purification, flash chromatography on silica (B1680970) gel is frequently utilized. google.com This technique allows for the efficient removal of reaction byproducts and impurities during the synthetic process. The choice of solvent system is critical to achieve the desired separation.
A significant application of these chromatographic methods is in the purification of prostaglandin lactones to reduce the content of the 5,6-trans isomer, an undesirable byproduct in the synthesis of several prostaglandin-based drugs. nih.govdiva-portal.org The crystallization of the 1,9-lactone form is a key step in obtaining the final prostaglandin product with high purity. nih.govdiva-portal.org
| Technique | Stationary Phase | Mobile Phase Example | Application |
| Reversed-Phase HPLC | C18 (Ultrasphere ODS 5 µm) | Methanol:water, Methanol:0.75% acetic acid, Methanol:0.02 M phosphate (B84403) buffer researchgate.net | Separation of synthetic prostaglandin analogs. researchgate.net |
| Normal-Phase HPLC | Silica | Heptane-2-propanol-acetonitrile (93:6:1 v/v) with water researchgate.net | Separation of prostaglandin isomers. researchgate.net |
| Flash Chromatography | Silica Gel-60 | Ethyl acetate (B1210297) google.com | Purification of prostaglandin analogs. google.com |
This table provides examples of chromatographic conditions used for the purification of prostaglandins and their analogs.
Spectroscopic Methods for Structural Elucidation
The definitive identification of this compound's molecular structure is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-resolution NMR spectroscopy, particularly 500-MHz proton (¹H) NMR, is instrumental in determining the conformation of prostaglandin analogs like this compound in solution. nih.gov Detailed analysis of scalar decoupling and difference Nuclear Overhauser Effect (NOE) spectra allows for the complete assignment of proton signals and provides insights into the molecule's three-dimensional structure, including the pseudorotational preference of the cyclopentane (B165970) ring. nih.gov Such studies have been conducted on PGF2alpha and its 1,9- and 1,15-lactones in deuterated chloroform (B151607) (CDCl₃) solution. nih.gov
Mass Spectrometry (MS):
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₂₀H₃₂O₄ and a molecular weight of 336.47 g/mol . scbt.com Mass spectrometry is also a key component of quantitative analytical methods. nih.govresearchgate.net
| Spectroscopic Technique | Information Obtained | Key Findings for Prostaglandin Analogs |
| ¹H NMR (500-MHz) | Conformational analysis, proton signal assignments, cyclopentane ring pseudorotation. nih.gov | Defines the conformation from C-5 through C-16 in PGF2alpha and its lactones. nih.gov |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. scbt.comresearchgate.net | Confirms the molecular formula (C₂₀H₃₂O₄) and molecular weight (336.47) of this compound. scbt.com |
This table summarizes the application of spectroscopic methods in the structural elucidation of this compound.
Quantitative Analysis in Biological Matrices and Synthetic Products
Accurate and sensitive quantification of this compound and related compounds in biological samples and synthetic products is essential for research and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has become the method of choice for the quantitative analysis of prostaglandins and their isomers due to its high selectivity and sensitivity. nih.govsciex.com This technique is capable of separating structurally similar compounds, which is critical for the analysis of prostaglandin isomers that often have identical masses and similar fragmentation patterns. nih.govsciex.com For instance, a rapid LC-MS/MS assay has been developed for the determination of 8-iso-PGF2α in urine, achieving a limit of detection of 53 pg/mL. nih.gov The use of an internal standard, such as a deuterated analog of the analyte, is crucial for accurate quantification. mdpi.com Online solid-phase extraction (SPE) coupled with LC-MS/MS can be employed for automated sample cleanup and analysis, enhancing throughput and precision. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for the quantitative analysis of prostaglandins. researchgate.netnih.gov Prior to analysis, the analytes are typically derivatized to make them more volatile. researchgate.netnih.gov For example, PGF2alpha can be converted to its methyl ester trimethylsilyl (B98337) ether derivative. nih.gov GC-MS methods, particularly when using electron-capture negative-ion chemical ionization, can achieve detection limits in the femtomole range. researchgate.net Immunoaffinity column chromatography can be used for specific isolation of the target analyte from biological matrices before GC-MS analysis. nih.gov
| Analytical Technique | Sample Type | Key Features | Reported Limit of Detection/Quantitation |
| LC-MS/MS | Urine, Plasma, Tissue Homogenates nih.govmdpi.comresearchgate.net | High selectivity and sensitivity, ability to separate isomers. nih.govsciex.com | 53 pg/mL for 8-iso-PGF2α in urine. nih.gov |
| GC-MS | Urine, Plasma, Tissues nih.govnih.gov | High sensitivity, requires derivatization. researchgate.netnih.gov | Femtomole range. researchgate.net |
This table outlines the primary methods for the quantitative analysis of prostaglandin analogs.
Stereochemical Analysis and Enantiomeric Purity Determination
The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, methods for analyzing stereochemistry and determining enantiomeric purity are of paramount importance.
The synthesis of this compound and its analogs often involves steps to control and verify the stereochemistry of the final product. nih.govnih.gov Chiral HPLC is a key technique for separating enantiomers and assessing the enantiomeric purity of prostaglandins and their intermediates. researchgate.netmdpi.com For example, chiral HPLC methods have been developed to separate the enantiomeric pairs of various prostaglandins, which can then be used as analytical standards. mdpi.com The separation of racemic compounds into enantiomers can also be achieved through the formation of diastereomeric salts with optically active amines, followed by crystallization. nih.gov Enzymatic resolution is another strategy to obtain enantiomerically pure intermediates. smolecule.com For instance, lipase-mediated hydrolysis can selectively cleave one enantiomer, yielding the desired stereoisomer with high enantiomeric excess (ee). smolecule.com
The absolute and relative stereochemistry of key intermediates in the synthesis of prostaglandins can be confirmed by NMR spectroscopic analysis and by comparing the optical rotation to known standards. nih.gov
Future Research Trajectories and Academic Applications
Rational Design and Synthesis of Novel PGF2alpha-1,9-Lactone Analogs as Molecular Probes
The synthesis of this compound and its analogs is a cornerstone of its academic application, primarily serving as a platform for creating molecular probes to investigate biological systems. Historically, prostaglandin (B15479496) lactones were first synthesized by Corey and Nicolaou. nih.gov This foundational method involved the internal lactonization of the C1 carboxylic acid with the C9 hydroxyl group using triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide. nih.gov To achieve selective synthesis of the 1,9-lactone, the hydroxyl groups at positions 11 and 15 must be protected, for example, as tetrahydropyranyl (THP) ethers. nih.gov
Modern synthetic strategies have expanded this toolbox, offering new routes to novel analogs. These methods are critical for rational design, where specific structural modifications are introduced to alter the molecule's properties for use as a research tool. Key synthetic approaches include:
Corey-Nicolaou Macrolactonization: The classic method remains relevant for the fundamental creation of the lactone ring from the parent acid. nih.gov
Ring-Closing Metathesis (RCM): This powerful technique has been successfully applied to generate this compound analogs, offering good yields for specific substrates. researchgate.net
Chemoenzymatic Synthesis: A burgeoning area involves the use of enzymes to perform key stereoselective steps. For instance, Baeyer-Villiger monooxygenases (BVMOs) and ketoreductases (KREDs) have been used in unified syntheses of various prostaglandins (B1171923), showcasing the potential for creating complex chiral structures. nih.gov Recent work has demonstrated a concise chemoenzymatic synthesis of prostaglandins on a gram scale, using an enzymatic reaction to create a key chiral lactone intermediate. nih.govresearchgate.net
A significant application of these synthetic lactones is as purification intermediates. Prostaglandin analogs used as drugs, such as latanoprost (B1674536) and travoprost (B1681362), are often difficult to purify as free acids. However, their 1,9-lactone derivatives are frequently crystalline solids. nih.govdiva-portal.org This property allows for efficient purification by crystallization, enabling the removal of isomers (like the 5,6-trans isomer) to a level below 0.1%, which is otherwise challenging. nih.govdiva-portal.org This process highlights the role of the lactone as a tool for achieving high chemical purity.
The rational design of analogs, such as the (15S)-15-Methyl-PGF2alpha-1,9-lactone, involves modifications to prevent metabolic deactivation (e.g., methylation at C15) and enhance stability or alter activity, thereby creating valuable probes for studying prostaglandin pharmacology. smolecule.com
Table 1: Synthetic Methodologies for this compound and Analogs
| Method | Description | Key Reagents/Enzymes | Application/Advantage |
|---|---|---|---|
| Corey-Nicolaou Lactonization | Internal esterification between the C1-carboxyl and C9-hydroxyl groups. nih.gov | Triphenylphosphine, 2,2'-dipyridyl disulfide | Foundational method for creating the macrolactone ring. nih.gov |
| Ring-Closing Metathesis (RCM) | Formation of the macrocycle from a diene precursor. researchgate.net | Grubbs' catalyst | Efficient for certain analog syntheses. researchgate.net |
| Chemoenzymatic Synthesis | Use of enzymes for stereoselective transformations. nih.gov | Baeyer-Villiger monooxygenase (BVMO), Ketoreductase (KRED) | High stereoselectivity under mild conditions; scalable. nih.gov |
| Intermediate for Purification | Synthesis of the lactone to facilitate purification of the final product. nih.govdiva-portal.org | N/A (Crystallization) | Allows for high-purity isolation of prostaglandin drugs by removing isomers. nih.govdiva-portal.org |
Elucidation of Undiscovered Biological Roles and Endogenous Regulators
A pivotal aspect of this compound is that it appears to be exclusively a product of chemical synthesis. nih.govresearchgate.net While other prostaglandin lactones, specifically 1,15-lactones of the E and F series, have been discovered in nature in the marine mollusc Tethys fimbria, the 1,9- and 1,11-lactone forms have not been observed in biological systems. nih.govdiva-portal.orgnih.govnih.gov This distinction strongly suggests that this compound does not have a natural biological role or endogenous regulators.
Instead, its biological profile is characterized by its function as a stable, less active precursor to the potent PGF2alpha. Key characteristics include:
Chemical Stability: It is a lipid-soluble internal ester of PGF2alpha. caymanchem.combiomol.com Crucially, it is resistant to hydrolysis by human plasma esterases, even after extended incubation. caymanchem.combiomol.commedchemexpress.commedchemexpress.com This stability contrasts sharply with the rapid metabolism of its parent compound.
Reduced Activity: Compared to PGF2alpha, the 1,9-lactone exhibits significantly less biological activity, including reduced antifertility and vasoactive effects. caymanchem.combiomol.comscbt.com
These properties indicate that this compound is best understood as a prodrug or a synthetic tool rather than an endogenous signaling molecule. Future research in this area should focus not on searching for a native role, but on leveraging its unique stability. Investigations could explore whether specific intracellular esterases might slowly hydrolyze the lactone, providing a mechanism for sustained, localized release of active PGF2alpha. This could be a valuable property for studying the long-term effects of PGF2alpha signaling in cell culture or tissue models, a trajectory that shifts the focus from discovering a natural function to designing a synthetic one.
Advanced Structural Biology Studies of Lactone-Receptor Complexes
Understanding the interaction between a ligand and its receptor at the atomic level is fundamental to drug design and chemical biology. The receptor for PGF2alpha is the G-protein-coupled prostaglandin F receptor (FP receptor). binasss.sa.cr While no crystal or cryo-electron microscopy (cryo-EM) structures of the FP receptor in complex with this compound have been published to date, recent breakthroughs have provided high-resolution structures of the receptor bound to PGF2alpha itself and other potent analogs like latanoprost and carboprost. researchgate.netnih.govnih.govresearchgate.net
These studies, with resolutions as high as 2.67 Å, reveal a detailed picture of the ligand-binding pocket. nih.gov The PGF2alpha molecule binds in an L-shaped conformation, with three key areas of interaction:
The α-chain: The terminal carboxyl group of the α-chain sits (B43327) in a hydrophilic pocket at the top of the receptor, forming critical interactions that contribute to the ligand's high potency. nih.gov
The F-ring: The two hydroxyl groups on the cyclopentane (B165970) F-ring are crucial for selectivity, forming specific hydrogen bonds with residues that distinguish the FP receptor from other prostanoid receptors like the EP3 receptor. researchgate.netresearchgate.net
The ω-chain: This hydrophobic chain interacts with a "toggle switch" residue (W262) and other hydrophobic residues within the receptor. nih.gov
Future research should aim to determine the structure of the FP receptor with this compound. Such a structure would be highly informative. Given that the lactone tethers the C1 carboxyl group to the C9 hydroxyl group, it would be physically unable to adopt the same L-shaped conformation as PGF2alpha. The α-chain's carboxyl group would be constrained within the macrocycle and unavailable to bind in the hydrophilic pocket. This would structurally validate the observation that the lactone is significantly less active at the receptor. Furthermore, such a complex could reveal alternative, low-affinity binding modes or confirm that the lactone is simply a poor ligand, providing a structural basis for its use as a stable, inactive control or prodrug in receptor studies.
Development of this compound and its Derivatives as Chemical Biology Tools
The unique properties of this compound make it a versatile chemical biology tool. Its development in this context moves beyond simple synthesis and focuses on its application to probe and manipulate biological processes.
One of its most established uses is as a tool for chemical synthesis and purification . As a stable, crystalline intermediate, it enables the production of highly pure PGF2alpha and its analogs, which is critical for accurate pharmacological studies where even small amounts of isomeric impurities can confound results. nih.govdiva-portal.org
Its stability against plasma esterases makes it an excellent candidate for development as a stable prodrug or control compound . In research settings, it can be used to deliver PGF2alpha to cells or tissues in a protected form. If specific intracellular enzymes can cleave the lactone, it could serve as a tool for achieving slow, sustained release of the active compound, allowing researchers to study the temporal dynamics of FP receptor signaling in a way that bolting on the active PGF2alpha cannot. Conversely, if it remains uncleaved, it serves as a near-perfect inactive control compound, structurally very similar to PGF2alpha but lacking the key functional group interactions required for receptor activation.
Furthermore, the this compound scaffold is a template for creating novel molecular probes . By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to other positions on the molecule (e.g., on the ω-chain), researchers could create tools to visualize receptor localization, identify binding partners, or covalently label the FP receptor's binding pocket. The lactone's inherent stability would be an asset, ensuring the probe remains intact until it reaches its target.
Exploration of Unconventional Biosynthetic Routes
While this compound itself is not a known natural product, the exploration of unconventional biosynthetic routes for prostaglandins, in general, is a rapidly advancing field with direct relevance. Traditional prostaglandin production relies on complex chemical synthesis or extraction from natural sources like coral. researchgate.netnih.gov Future trajectories are focused on more sustainable and scalable methods, particularly through metabolic engineering and synthetic biology.
Research has demonstrated that the entire prostaglandin biosynthesis pathway can be engineered into microbial hosts like E. coli or yeast. researchgate.netnih.gov This involves expressing a suite of enzymes, including those that produce the precursor arachidonic acid from simple carbon sources like glucose, as well as the prostaglandin synthases (e.g., PGHS, PGFS) that convert it into PGF2alpha. researchgate.netnih.gov
The next frontier is to integrate the lactone-forming step into these engineered systems. This could be achieved by:
Introducing a Lactonase/Esterase with Synthetic Activity: Screening for or engineering an enzyme that can catalyze the specific intramolecular esterification of PGF2alpha to its 1,9-lactone within the microbial cell.
Chemoenzymatic "One-Pot" Systems: Combining microbial fermentation to produce PGF2alpha with a subsequent enzymatic or chemical step to perform the lactonization in the same vessel. Recent advances in chemoenzymatic strategies, using enzymes for key stereoselective steps, pave the way for such integrated processes. nih.gov
These unconventional routes offer the potential for green, cost-effective, and highly controlled production of this compound and its analogs. mdpi.com Success in this area would make these valuable chemical tools more accessible to the broader research community, facilitating further studies into prostaglandin biology and pharmacology.
Q & A
Q. What are the established experimental protocols for synthesizing PGF2alpha-1,9-lactone, and how do reaction conditions influence yield?
Synthesis typically involves lactonization of PGF2α precursors under controlled pH and temperature. Key steps include:
- Catalyst selection : Acidic or enzymatic catalysts (e.g., lipases) may be compared for regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance lactone ring stability, while aqueous conditions may favor hydrolysis .
- Yield monitoring : Use HPLC or LC-MS to quantify intermediates and final product purity . Reproducibility requires detailed documentation of molar ratios, reaction times, and purification steps (e.g., column chromatography) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?
- NMR spectroscopy : H and C NMR confirm lactone ring formation via deshielded carbonyl signals (δ ~170-180 ppm) and coupling constants for stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS/MS identifies fragmentation patterns unique to lactone derivatives .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, which may be challenging due to hygroscopicity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from variability in:
- Cell culture models : Compare primary vs. immortalized cell lines (e.g., COX-2 expression levels influence prostaglandin signaling) .
- Dosage regimes : Conduct dose-response assays (1 nM–10 µM) to identify biphasic effects or off-target interactions .
- Data normalization : Use internal standards (e.g., housekeeping genes for qPCR) to minimize batch effects . Meta-analysis of existing datasets with tools like RevMan can highlight confounding variables (e.g., solvent carriers like DMSO) .
Q. What methodologies are recommended for studying this compound’s stability under physiological conditions?
- Stress testing : Expose the compound to simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) to assess hydrolysis rates .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while accelerated stability studies (40°C/75% RH) predict shelf life .
- Metabolite profiling : Incubate with liver microsomes or hepatocytes to detect lactone ring-opening metabolites via UPLC-QTOF .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Compartmental modeling : Use tools like Phoenix WinNonlin to compare absorption rates (e.g., Caco-2 permeability vs. rodent bioavailability) .
- Protein binding assays : Measure albumin binding affinity via equilibrium dialysis, as unbound fractions dictate tissue distribution .
- Species-specific metabolism : Profile cytochrome P450 isoforms (e.g., CYP3A4 in humans vs. CYP3A11 in mice) to explain clearance differences .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Nonlinear regression : Fit sigmoidal curves (Hill equation) to EC/IC data using GraphPad Prism .
- Cluster analysis : Apply PCA or t-SNE to single-cell RNA-seq data to identify subpopulations with divergent responses .
- Error propagation : Report confidence intervals for replicate experiments (n ≥ 3) to avoid overinterpreting outliers .
Q. How can researchers validate the specificity of this compound’s interaction with proposed molecular targets (e.g., FP receptors)?
- Knockout/knockdown models : Use CRISPR/Cas9 to delete FP receptors and assess loss of functional response (e.g., calcium flux) .
- Competitive binding assays : Employ radiolabeled ligands (e.g., H-PGF2α) with increasing lactone concentrations to calculate K values .
- Structural docking : Compare ligand-receptor binding poses in silico (AutoDock Vina) to identify critical hydrogen bonds or steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
